5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole
Overview
Description
5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with an ethoxy group and a 4-methylphenyl group
Mechanism of Action
Target of Action
It is a homologue of the psychedelic phenethylamine 2c-d , which primarily targets the serotonin receptors in the brain .
Mode of Action
Based on its structural similarity to 2c-d, it can be inferred that it might interact with serotonin receptors, leading to changes in perception, mood, and cognition .
Biochemical Pathways
As a homologue of 2c-d, it may influence the serotonergic pathways in the brain .
Result of Action
Based on its structural similarity to 2c-d, it might induce changes in perception, mood, and cognition .
Action Environment
Factors such as dosage, individual physiology, and environmental context may play a role in the compound’s effects .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylacetic acid with ethyl chloroformate to form an intermediate, which is then cyclized in the presence of a base to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Products include 5-ethoxy-2-(4-methylphenyl)oxazole-4-carboxylic acid.
Reduction: Products include 5-ethoxy-2-(4-methylphenyl)dihydrooxazole.
Substitution: Products include 5-ethoxy-2-(4-bromomethylphenyl)-1,3-oxazole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-1,3-oxazole: Lacks the ethoxy group, which may affect its reactivity and applications.
5-Methoxy-2-(4-methylphenyl)-1,3-oxazole: Substituted with a methoxy group instead of an ethoxy group, leading to different chemical properties.
2-(4-Methylphenyl)-4,5-dihydro-1,3-oxazole: A reduced form of the oxazole ring, which may have different biological activities.
Uniqueness
5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole is unique due to the presence of both the ethoxy group and the 4-methylphenyl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-ethoxy-2-(4-methylphenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-14-11-8-13-12(15-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFKVWUIJCKQCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298231 | |
Record name | 5-Ethoxy-2-(4-methylphenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477867-63-3 | |
Record name | 5-Ethoxy-2-(4-methylphenyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477867-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethoxy-2-(4-methylphenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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